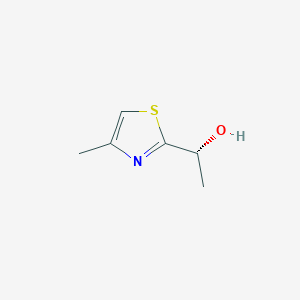

(R)-1-(4-Methylthiazol-2-yl)ethanol

Description

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

(1R)-1-(4-methyl-1,3-thiazol-2-yl)ethanol |

InChI |

InChI=1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3/t5-/m1/s1 |

InChI Key |

XEBMDTWLAKFJLF-RXMQYKEDSA-N |

Isomeric SMILES |

CC1=CSC(=N1)[C@@H](C)O |

Canonical SMILES |

CC1=CSC(=N1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methylthiazol-2-yl)ethanol typically involves the reaction of 4-methylthiazole with an appropriate chiral reagent to introduce the ethanol group at the 1-position. One common method involves the use of chiral catalysts to achieve the desired enantioselectivity. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Methylthiazol-2-yl)ethanol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methylthiazol-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ®-1-(4-Methylthiazol-2-yl)acetaldehyde or ®-1-(4-Methylthiazol-2-yl)acetic acid.

Reduction: Formation of ®-1-(4-Methylthiazol-2-yl)ethanolamine.

Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, (R)-1-(4-Methylthiazol-2-yl)ethanol has been studied for its interactions with various biological targets, including enzymes and receptors. These studies help elucidate the mechanisms behind its biological effects, contributing to the development of new antimicrobial agents.

2. Anticancer Properties

The compound has shown promising antiproliferative activities against cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. Studies demonstrate that increasing concentrations of thiazole derivatives lead to decreased viability of these cancer cells, suggesting potential as a chemotherapeutic agent .

3. Synthesis of Derivatives

The ability to synthesize derivatives through reactions with isothiocyanates allows for the exploration of new compounds with enhanced biological activity. For example, the synthesis of thiazole derivatives can yield compounds with improved efficacy against specific pathogens or cancer types .

Agrochemical Applications

The unique properties of this compound also make it suitable for agrochemical applications. Its potential as a pesticide or herbicide is being investigated due to its biological activity against various plant pathogens. The thiazole structure may enhance the effectiveness of such compounds, leading to more efficient agricultural practices.

Data Tables

The following table summarizes key characteristics and comparative features of this compound and related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chiral compound with thiazole ring | Exhibits antimicrobial and anticancer properties |

| 2-Methylthiazole | Thiazole ring without alcohol functionality | Common building block in synthesis |

| 4-Methylthiazole | Similar thiazole structure but different position | Distinct biological activity |

| 5-(4-Methylthiazol-2-yl)furan | Contains furan ring along with thiazole | Different electronic properties |

| 1-(Thiazol-2-yl)ethanone | Ketone instead of alcohol | Different reactivity profile |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of thiazole derivatives, this compound was tested against MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, correlating with increased concentrations of the compound. This suggests its potential as a lead compound in developing new anticancer therapies .

Case Study 2: Synthesis of Novel Derivatives

A recent investigation focused on synthesizing novel derivatives of this compound through reactions with various electrophiles. The resulting compounds exhibited enhanced biological activities compared to the parent compound, demonstrating the utility of this chiral alcohol in creating effective therapeutic agents .

Mechanism of Action

The mechanism of action of ®-1-(4-Methylthiazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and ethanol group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

4-Methyl-5-thiazoleethanol

- Structure: Ethanol substituent at the 5-position of the thiazole ring vs. the 2-position in the target compound.

- Applications : Used as a reagent in organic synthesis; its positional isomerism affects solubility and reactivity.

2-(3,4-Dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (CHT)

- Structure: Incorporates a hydrazone moiety and catechol group, unlike the simpler ethanol substituent in the target compound.

- Properties: Exhibits strong antioxidant activity due to polyphenolic and hydrazone groups, which facilitate hydrogen atom transfer .

2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols

- Structure : Imidazole core instead of thiazole, with nitro and aryl substituents.

- Properties : Nitro groups enhance electrophilicity, while the imidazole ring improves metal coordination capacity, as seen in .

- Key Difference : Thiazole’s lower basicity compared to imidazole may alter solubility and biological target interactions.

Key Research Findings

Antioxidant Activity: CHT’s hydrazone-thiazole structure demonstrates significant radical scavenging, attributed to its dihydroxybenzylidene group .

Synthetic Efficiency: Imidazole-based ethanols () require multistep TDAE-mediated reactions, whereas thiazole derivatives like the target compound may be synthesized more directly via condensation or reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.